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Abstract
This application note details a sensitive and specific stability-indicating Ultra-Performance

Liquid Chromatography (UPLC) method for the quantitative determination of Daclatasvir and its

process-related impurities, including the RSSR isomer. The method is crucial for the quality

control of Daclatasvir in bulk drug and pharmaceutical dosage forms, ensuring the separation

of the active pharmaceutical ingredient (API) from its potential isomeric impurities. The protocol

has been developed based on established methodologies for Daclatasvir and its related

substances and is suitable for use in research, development, and quality control laboratories.

Introduction
Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C

virus (HCV) infection. It functions as an inhibitor of the HCV non-structural protein 5A (NS5A).

During the synthesis of Daclatasvir, several process-related impurities and isomers can be

formed. One such critical isomer is the Daclatasvir RSSR isomer. The stereochemical

configuration of the molecule is vital for its therapeutic activity, and therefore, the presence of

isomers must be carefully controlled and quantified. This UPLC method provides a rapid and

reliable approach for the separation and quantification of the Daclatasvir RSSR isomer from

the main Daclatasvir peak and other related impurities.

Experimental Protocol
Instrumentation
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UPLC System: A Waters ACQUITY UPLC H-Class system equipped with a quaternary

solvent manager, sample manager, and a PDA detector was used.[1]

Data Acquisition and Processing: Empower 3 software was used for data acquisition and

processing.[1]

Column: A Waters ACQUITY UPLC BEH Phenyl column (100 mm x 2.1 mm, 1.7 µm) was

employed for chromatographic separation.[1]

Reagents and Materials
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or

equivalent).

Chemicals: Sodium perchlorate, 1-octanesulfonic acid sodium salt, and Orthophosphoric

acid.

Reference Standards: Daclatasvir and Daclatasvir RSSR Isomer.

Chromatographic Conditions
The following chromatographic conditions were established for the separation and

quantification of Daclatasvir and its RSSR isomer:
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Parameter Condition

Column
Waters ACQUITY UPLC BEH Phenyl, 100 mm x

2.1 mm, 1.7 µm[1]

Mobile Phase A

0.03 M Sodium Perchlorate with 0.002 M 1-

octanesulfonic acid sodium salt, pH adjusted to

2.5 with orthophosphoric acid.[1]

Mobile Phase B

Acetonitrile and Mobile Phase A in the ratio of

80:20 (v/v) containing 0.03 M Sodium

Perchlorate and 0.02 M 1-octanesulfonic acid

sodium salt, pH adjusted to 2.5 with

orthophosphoric acid.[1]

Flow Rate 0.4 mL/min[1]

Gradient Program

A gradient program is utilized to ensure optimal

separation. A typical gradient would start with a

low percentage of Mobile Phase B, gradually

increasing to elute the impurities and the API,

followed by a column wash and re-equilibration

step. The total run time is approximately 15

minutes.[1]

Column Temperature 35 °C

Injection Volume 1.0 µL

Detection PDA detector at 305 nm[1]

Preparation of Solutions
Diluent: A mixture of water and acetonitrile in the ratio of 50:50 (v/v).

Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Daclatasvir and 1

mg of Daclatasvir RSSR Isomer reference standards in the diluent in separate 10 mL

volumetric flasks to obtain individual stock solutions.
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Working Standard Solution: From the stock solutions, prepare a mixed working standard

solution containing Daclatasvir and the RSSR isomer at the desired concentrations for

calibration.

Sample Solution: Accurately weigh and dissolve the sample containing Daclatasvir in the

diluent to achieve a final concentration within the calibration range.

Quantitative Data Summary
The following tables summarize the quantitative data for the UPLC method, demonstrating its

suitability for the quantification of the Daclatasvir RSSR Isomer. The data presented is based

on a stability-indicating UPLC method for Daclatasvir and its related compounds, where the

RSSR isomer is a potential impurity.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value

Tailing Factor (Daclatasvir) ≤ 2.0 1.1 ± 0.00

Theoretical Plates

(Daclatasvir)
≥ 2000 > 10000

Resolution (Daclatasvir and

adjacent peak)
≥ 1.5 > 2.0

Table 2: Method Validation Data for Daclatasvir RSSR Isomer
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Parameter Result

Linearity Range (µg/mL) 0.1 - 2.5

Correlation Coefficient (r²) ≥ 0.999

Limit of Detection (LOD) (µg/mL) ~0.05

Limit of Quantification (LOQ) (µg/mL) ~0.15

Accuracy (% Recovery) 98.0 - 102.0

Precision (% RSD) < 2.0

Note: The specific retention time for the RSSR isomer will be determined during method

development and validation. In a typical chromatogram, impurities will have different relative

retention times (RRT) with respect to the main Daclatasvir peak.[1]

Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the UPLC quantification of the

Daclatasvir RSSR Isomer and the logical relationship of the analytical method validation.
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Caption: Experimental workflow for the UPLC quantification of Daclatasvir RSSR Isomer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15352905?utm_src=pdf-body-img
https://www.benchchem.com/product/b15352905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15352905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Validation

Specificity

Linearity

Accuracy

Precision

LOD

LOQ

Robustness

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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